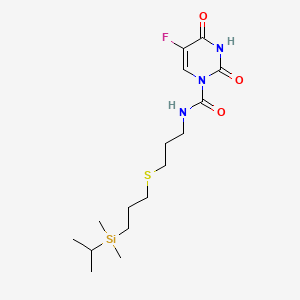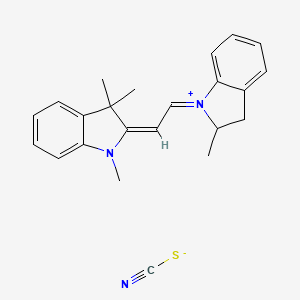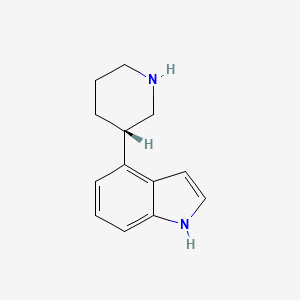
5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene: is a chemical compound that belongs to the class of dibenzocycloheptenes. This compound is characterized by the presence of a piperidine ring attached to the dibenzocycloheptene structure. It has been studied for its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene typically involves the reaction of dibenzocycloheptene derivatives with piperidine under specific conditions. One common method is the reductive amination of sterically hindered arylaminoketones using a modified Leuckart reaction . This reaction involves the use of formamide and formic acid as reagents, and the reaction is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its effects on the central nervous system. It has shown promise as a potential therapeutic agent for neurological disorders.
Medicine: In medicine, this compound has been investigated for its analgesic and anti-inflammatory properties
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems, including serotonin and dopamine receptors .
Comparison with Similar Compounds
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole opioid with similar pharmacological properties.
Isotonitazene: A structurally related compound with high potency as an opioid.
Uniqueness: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is unique due to its specific chemical structure, which combines the dibenzocycloheptene core with a piperidine ring. This structural combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
74764-62-8 |
|---|---|
Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidine |
InChI |
InChI=1S/C20H23N/c1-6-14-21(15-7-1)20-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2 |
InChI Key |
SWEXRMKEMIMJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




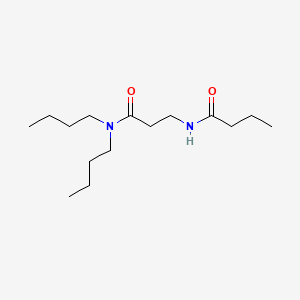



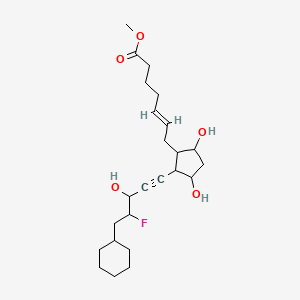
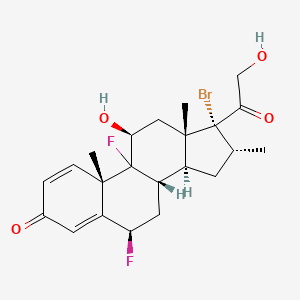


![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
